Bicyclo[3.2.0]heptan-6-amine
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Overview
Description
Bicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.0]heptan-6-amine typically involves the reduction of bicyclo[3.2.0]heptan-6-one. One common method is the L-Selectride reduction of the ketone, followed by acetylation and enzymatic resolution using lipases . This process yields the desired amine with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods utilize enzymatic resolution to achieve high yields and enantiomeric excess, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as L-Selectride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Bicyclo[3.2.0]heptan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptan-6-amine involves its interaction with various molecular targets. The compound can act as a ligand for enzymes and receptors, influencing their activity. The specific pathways involved depend on the functional groups present on the bicyclic framework and the nature of the target molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-amine: Known for its use as an NMDA receptor antagonist.
Bicyclo[3.1.1]heptan-1-amine: Utilized in medicinal chemistry for its unique structural properties
Uniqueness: Bicyclo[3.2.0]heptan-6-amine stands out due to its distinct bicyclic structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various stereocontrolled reactions makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Bicyclo[3.2.0]heptan-6-amine is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its distinct bicyclic structure, which influences its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound acts as a ligand, modulating the activity of these targets through specific binding interactions. The precise pathways involved depend on the functional groups present on the bicyclic framework .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of derivatives of this compound against cancer cell lines. For instance, a study synthesized several derivatives and evaluated their activity against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines. The results indicated significant inhibitory effects, with the most active compound showing an IC50 value of 2.45 μM against C6 cells, outperforming the standard drug 5-fluorouracil (5-FU) .
Table 1: IC50 Values of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Comparison to 5-FU (IC50 μM) |
---|---|---|---|
6a | C6 | 26.39 | 14.82 |
6b | C6 | 2.45 | 14.82 |
6c | HeLa | 26.20 | 29.30 |
6d | HeLa | 32.44 | 29.30 |
5-FU | - | 14.82 | - |
This data underscores the potential of this compound derivatives as promising candidates in cancer therapy.
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor in enzyme-catalyzed reactions, particularly in the context of metallo-β-lactamase inhibition . The compound's ability to mimic substrates or transition states enhances its effectiveness in inhibiting enzyme activity, thereby restoring the efficacy of β-lactam antibiotics against resistant strains.
Case Studies
- Study on Anticancer Activity : A comprehensive study synthesized various bicyclo[3.2.0]heptan derivatives and assessed their anticancer properties using ELISA assays on C6 and HeLa cell lines . The results indicated that specific modifications to the bicyclic structure significantly enhanced antiproliferative activity.
- Metallo-β-Lactamase Inhibition : Research focusing on inhibitors for metallo-β-lactamases demonstrated that certain bicyclo[3.2.0]heptan derivatives effectively inhibited these enzymes, showcasing their potential in combating antibiotic resistance .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-2-1-3-6(5)7/h5-7H,1-4,8H2 |
InChI Key |
DFALMWNHZFXPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)N |
Origin of Product |
United States |
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